molecular formula C12H24N2O2 B8746608 rac-tert-butyl N-{[(2R,6R)-6-methylpiperidin-2-yl]methyl}carbamate, cis

rac-tert-butyl N-{[(2R,6R)-6-methylpiperidin-2-yl]methyl}carbamate, cis

Cat. No.: B8746608
M. Wt: 228.33 g/mol
InChI Key: XRNMGCXGUDXCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-tert-butyl N-{[(2R,6R)-6-methylpiperidin-2-yl]methyl}carbamate, cis: is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-{[(2R,6R)-6-methylpiperidin-2-yl]methyl}carbamate, cis typically involves the reaction of tert-butyl carbamate with (2R,6R)-6-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl N-{[(2R,6R)-6-methylpiperidin-2-yl]methyl}carbamate, cis can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac-tert-butyl N-{[(2R,6R)-6-methylpiperidin-2-yl]methyl}carbamate, cis has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-{[(2R,6R)-6-methylpiperidin-2-yl]methyl}carbamate, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: rac-tert-butyl N-{[(2R,6R)-6-methylpiperidin-2-yl]methyl}carbamate, cis is unique due to its specific stereochemistry and the presence of a methyl group at the 6-position of the piperidine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[(6-methylpiperidin-2-yl)methyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-9-6-5-7-10(14-9)8-13-11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,13,15)

InChI Key

XRNMGCXGUDXCSG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)CNC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Nishimura catalyst (0.53 g) was added to a solution of tert-butyl (6-methylpyridin-2-yl)methylcarbamate (4.4 g, 0.02 mmol) in MeOH (60 mL) in a Parr Shaker high pressure vessel which was installed on Parr Shaker. The vessel was shaken under constant 5 bar hydrogen pressure for 30 min. The reaction mixture was filtered through a pad of diatomaceous earth and the filtrate was concentrated in vacuo to give desired product rac-tert-butyl (6-methylpiperidin-2-yl)methylcarbamate which was used for next step without further purification. 1H NMR (CDCl3, 400 MHz) δ 3.20-3.17 (m, 1H), 3.01-2.96 (m, 1H), 2.72-2.64 (m, 2H), 1.82-1.77 (m, 1H), 1.63-1.54 (m, 2H), 1.49 (s, 9H), 1.39-1.35 (m, 2H), 1.12-0.99 (m, 5H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
Nishimura catalyst
Quantity
0.53 g
Type
catalyst
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

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